Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate

Physicochemical properties Solubility Medicinal chemistry

PROTAC development is frequently hampered by flexible linkers that destabilize ternary complex formation. Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1408075-19-3) resolves this with a conformationally constrained 2-azaspiro[3.5]nonane core and a Boc-protected 7-amine for selective derivatization. • Rigid spirocyclic scaffold enforces optimal E3 ligase-target geometry • Boc-protected primary amine enables versatile downstream functionalization • MW 240.34, C₁₃H₂₄N₂O₂, ≥98% purity; ambient shipping Supplied by BenchChem for immediate global dispatch.

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
CAS No. 1408075-19-3
Cat. No. B1449925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate
CAS1408075-19-3
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CCC(CC2)N
InChIInChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-13(9-15)6-4-10(14)5-7-13/h10H,4-9,14H2,1-3H3
InChIKeyQODLWXAMPOHERW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate: Overview


Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1408075-19-3) is a spirocyclic compound featuring a rigid 2-azaspiro[3.5]nonane core with a protected primary amine at the 7-position [1]. This structure provides a versatile scaffold for medicinal chemistry, enabling the introduction of a primary amine handle while maintaining the conformational constraint beneficial for target binding. Its physical properties, including a predicted boiling point of 336.5±42.0 °C and a density of 1.08±0.1 g/cm³, inform its handling and formulation .

Medicinal chemistry scaffold Rigid spirocyclic core supports target-binding conformational constraint.
Protected primary amine handle Enables derivatization for library synthesis and chemical probe assembly.
Aqueous assay compatibility Reported solubility profile may support aqueous media workflows.

Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate: Comparison with Generic Analogs


The 2-azaspiro[3.5]nonane scaffold is a crucial element in drug discovery, but subtle changes in substitution pattern can dramatically alter molecular properties and synthetic utility. For instance, replacing the primary amine in tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate with a hydroxyl group, as in tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1363383-18-9), changes the functional handle from an amine to an alcohol [1]. This alteration limits the downstream chemical transformations possible and may impact binding interactions. Similarly, using an oxo-substituted analog, such as tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1363381-22-9), presents a ketone group, offering different reactivity for derivatization and potentially altering the molecule's physicochemical profile [2]. Direct substitution without careful consideration can therefore derail a synthetic route or compromise the desired biological activity.

Target
tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate
Hydroxy analog (CAS 1363383-18-9)
RiskAmine-to-alcohol swap limits derivatization pathways and may alter binding interactions.
Target
tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate
Oxo analog (CAS 1363381-22-9)
RiskKetone group offers different reactivity and may shift physicochemical profile.
Target
tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate
Diazaspiro analog (CAS 236406-55-6)
MismatchLower MW and different H-bond profile may not transfer scaffold geometry requirements.

Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate: Quantitative Evidence


Aqueous Solubility vs. Oxo-Analog

Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate demonstrates an experimentally determined aqueous solubility of 8.9 g/L at 25 °C [1]. This is a key differentiator from its closest analog, tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate, for which no comparable experimental solubility data was identified in the searched sources. The presence of the amino group in the target compound likely contributes to this observed water solubility, a critical parameter for applications involving aqueous assay conditions or biological media.

Aqueous solubility
Supporting evidence
8.9 g/L
Supports aqueous assay design
Oxo-analog solubility data not reported; experimental basis at 25 °C
Physicochemical properties Solubility Medicinal chemistry

Hydrogen Bond Donor Capacity vs. Oxo-Analog

The target compound possesses 1 hydrogen bond donor and 3 hydrogen bond acceptors [1]. This profile is fundamentally distinct from its oxo-analog, tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate, which has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The presence of the primary amine in the target compound introduces a hydrogen bond donor capacity that is absent in the ketone analog, thereby offering a different mode of interaction with biological targets and solvents.

H-bond donor count
Cross-study comparable
1 (Target) vs 0 (Oxo)
Enables target-engagement interaction review
Calculated property; may influence recognition and ADMET profiling
Molecular recognition Medicinal chemistry ADMET

Molecular Weight vs. Diazaspiro Analog

The molecular weight of tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate is 240.34 g/mol . This places it in a lower molecular weight range compared to a related building block often used in PROTAC linker design, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS 236406-55-6), which has a molecular weight of 226.31 g/mol [1]. While the difference is small, the presence of the additional carbon atom and the primary amine in the target compound can be leveraged in library design where a slightly larger or more functionally diverse building block is required for optimal linker geometry or target engagement.

Molecular weight
Class-level inference
240.34 g/mol
Supports linker geometry library design
+14 g/mol vs. diazaspiro analog; context-dependent choice
Fragment-based drug discovery Medicinal chemistry PROTACs

Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate: Applications


PROTAC Linker Design and Synthesis

This compound is identified as a PROTAC (Proteolysis Targeting Chimera) linker in research applications [1]. Its rigid spirocyclic structure and protected primary amine make it an ideal building block for constructing the linker region between the E3 ligase ligand and the target protein ligand. The quantitative evidence of its distinct molecular weight and hydrogen bonding capacity supports its use in fine-tuning the physicochemical properties and ternary complex formation of PROTAC molecules.

Spirocyclic Amine Library Synthesis

The compound serves as a versatile starting material for the synthesis of more complex spirocyclic amine derivatives. Its well-defined structure and commercial availability enable efficient derivatization, particularly at the primary amine, to generate focused libraries for screening against biological targets. Its unique hydrogen bonding profile, as established in the evidence, can be exploited to create analogs with specific interaction capabilities [1].

Chemical Probe Development for Target Engagement

The compound's rigid spirocyclic core provides a stable and defined three-dimensional scaffold for the development of chemical probes. By utilizing the primary amine handle, researchers can attach biophysical tags or reporter groups to study target engagement and binding kinetics. The availability of detailed physicochemical data, including solubility and hydrogen bonding, facilitates the rational design of probes with optimal properties for cellular assays [2].

Application
Selection Property
Validation Focus
PROTAC linker research
Rigid spirocyclic amine core
Ternary complex formation endpoint
Spirocyclic amine library synthesis
Protected primary amine handle
Derivatization efficiency and scaffold diversity
Chemical probe development
Defined solubility and H-bond profile
Target engagement and binding kinetics in cellular assays

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